5-(2-Chlorophenyl)pyrimidin-2-ol
Description
Properties
CAS No. |
75175-35-8 |
|---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14) |
InChI Key |
JIFHLLWARYNFLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a three-carbon compound and an amidine structure in the presence of a base such as sodium hydroxide or ethoxide . The reaction conditions often require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-(2-Chlorophenyl)pyrimidin-2-one.
Reduction: Formation of 5-phenylpyrimidin-2-ol.
Substitution: Formation of 5-(2-substituted phenyl)pyrimidin-2-ol derivatives.
Scientific Research Applications
5-(2-Chlorophenyl)pyrimidin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(2-Chlorophenyl)pyrimidin-2-ol with structurally related pyrimidine derivatives, focusing on substituent effects, positional isomerism, and functional group variations.
Structural Analogs and Substituent Effects
Key Observations:
- Positional Isomerism (Cl at 2- vs. This could impact binding to biological targets .
- Electron-Withdrawing vs.
Physicochemical Properties
- Lipophilicity: The ortho-chlorophenyl group in this compound contributes to moderate lipophilicity (logP ~2–3), balancing solubility and membrane permeability. In contrast, the ethylphenyl analog (logP ~3–4) is more lipophilic, favoring blood-brain barrier penetration .
- Thermal Stability: Ortho-substituted compounds generally exhibit lower melting points than para-substituted analogs due to reduced crystallinity. For example, this compound may melt at 150–160°C, while its para-chlorophenyl counterpart could melt at 170–180°C .
Q & A
Q. What are the established synthetic routes for 5-(2-chlorophenyl)pyrimidin-2-ol, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Introduction of the 2-chlorophenyl group via Suzuki-Miyaura or Ullmann coupling using palladium catalysts under inert atmospheres .
- Cyclization : Formation of the pyrimidin-2-ol core using urea or thiourea derivatives under acidic or basic conditions .
- Purification : Column chromatography or recrystallization to isolate the product. Key factors affecting yield include temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd for coupling) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry, with the hydroxyl proton appearing as a broad singlet (~δ 10–12 ppm) and aromatic protons showing splitting patterns consistent with substitution .
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks, as seen in related dihydropyrimidinone structures .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the chlorophenyl group .
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles to prevent hydroxyl group oxidation .
- pH : Degrades in strongly acidic/basic conditions (pH <3 or >11), forming hydrolyzed byproducts .
Q. What safety precautions are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
- Waste disposal : Segregate halogenated waste and partner with certified agencies for incineration .
- Emergency protocols : Administer oxygen if inhaled and rinse eyes with water for 15 minutes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine 4-position to enhance binding to target enzymes .
- Comparative assays : Test analogs against reference compounds (e.g., thiazolopyrimidines) to evaluate potency shifts in antimicrobial or anticancer assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Dose-response curves : Identify non-linear effects at high concentrations, which may explain divergent IC values .
Q. Which computational modeling approaches predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to cytochrome P450 enzymes using software like AutoDock Vina, focusing on hydrogen bonds with the hydroxyl group and π-π stacking with the chlorophenyl ring .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How can multi-step synthesis be optimized to improve scalability for research applications?
- Catalyst recycling : Use immobilized Pd catalysts in flow reactors to enhance coupling efficiency and reduce costs .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener cyclization steps .
Q. What role does the chlorophenyl moiety play in the compound’s reactivity and biodegradation?
Q. How do crystallographic data inform the design of co-crystals or salts to enhance solubility?
- Hydrogen-bond motifs : The pyrimidin-2-ol hydroxyl forms strong O–H···N bonds with co-formers like nicotinamide, improving aqueous solubility .
- Salt formation : React with sodium methoxide to generate a sodium salt, increasing bioavailability for in vivo studies .
Notes
- Methodological Rigor : Answers integrate experimental design (e.g., catalyst optimization ), analytical validation (e.g., XRD ), and conflict resolution (e.g., dose-response standardization ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
